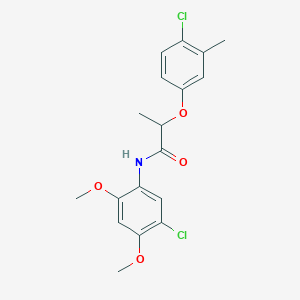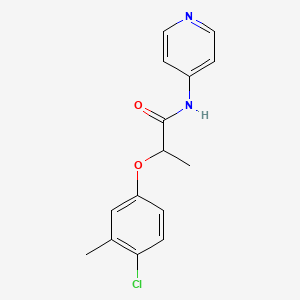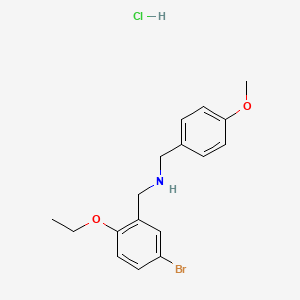
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s by researchers at Merck & Co. as part of their efforts to develop novel treatments for psychiatric disorders.
Mécanisme D'action
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide acts as a competitive antagonist at the dopamine D4 receptor, blocking the binding of dopamine and other ligands to the receptor. This leads to a decrease in the activity of the receptor and downstream signaling pathways.
Biochemical and physiological effects:
The dopamine D4 receptor is primarily expressed in the prefrontal cortex and limbic system, regions of the brain that are involved in cognitive and emotional processes. By blocking the activity of this receptor, this compound has been shown to modulate dopamine-mediated neurotransmission and affect behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows researchers to specifically target this receptor without affecting other dopamine receptors. However, like any pharmacological agent, this compound has limitations in terms of its pharmacokinetic properties, such as its solubility and stability, which can affect its effectiveness in different experimental settings.
Orientations Futures
There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide and the dopamine D4 receptor. One area of interest is the role of the dopamine D4 receptor in social behavior and cognition, which has implications for disorders such as autism and schizophrenia. Another area of interest is the development of more selective and potent antagonists of the dopamine D4 receptor, which could lead to the development of novel therapeutics for psychiatric disorders.
Applications De Recherche Scientifique
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide has been widely used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes. It has been shown to be effective in animal models of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-10-7-12(5-6-13(10)19)25-11(2)18(22)21-15-8-14(20)16(23-3)9-17(15)24-4/h5-9,11H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYKISKQAAQNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408114.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4408129.png)

![1-{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408136.png)
amine hydrochloride](/img/structure/B4408147.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B4408153.png)

![4-[(ethylsulfonyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4408166.png)
![1-methyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4408173.png)
![1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4408182.png)
![4-[(ethylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4408190.png)
